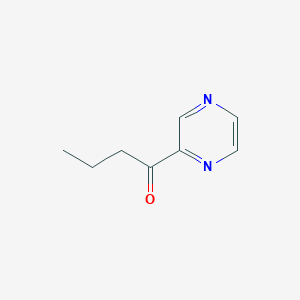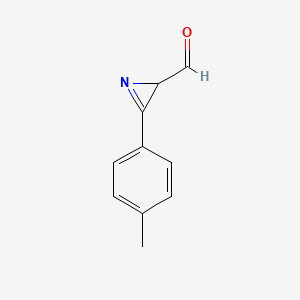
5,6-Dihydroisoquinoline-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroisoquinoline-5,6-diol is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are important components of many biologically active products. This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the dihydroisoquinoline ring, making it a diol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroisoquinoline-5,6-diol can be achieved through various methods. One common approach involves the cyclization of primary benzylamine with α-diazo ketone in the presence of a rhodium complex with cyclopentadiene as a catalyst . This method provides high selectivity for isoquinolines at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of strong acids or bases as catalysts. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, which undergo cyclization under acidic conditions to produce isoquinolines . these conventional reactions can result in the formation of isomers and side products, which may require further purification steps.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroisoquinoline-5,6-diol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroisoquinoline derivatives.
Scientific Research Applications
5,6-Dihydroisoquinoline-5,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound is investigated for its potential use in drug development.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dihydroisoquinoline-5,6-diol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. For example, it may inhibit the activity of certain oxidoreductases, leading to changes in cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: A reduced form of isoquinoline, tetrahydroisoquinoline has a fully saturated ring system.
Uniqueness
5,6-Dihydroisoquinoline-5,6-diol is unique due to the presence of two hydroxyl groups at the 5 and 6 positions, which imparts distinct chemical and biological properties. This diol structure allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
87707-13-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5,6-dihydroisoquinoline-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c11-8-2-1-6-5-10-4-3-7(6)9(8)12/h1-5,8-9,11-12H |
InChI Key |
BXXLJVSRWPGZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)


![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)
![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)





